molecular formula C20H25BrN4O2 B2670113 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE CAS No. 1226450-88-9

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE

Cat. No.: B2670113
CAS No.: 1226450-88-9
M. Wt: 433.35
InChI Key: RCKMWTFROWUUJV-UHFFFAOYSA-N
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Description

This compound features a pyrimidinyl core substituted with an azepane ring (a 7-membered saturated heterocycle) at position 2 and a methyl group at position 6. The pyrimidin-4-yloxy moiety is linked to an acetamide group, which is further substituted with a 2-bromobenzyl group.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(2-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c1-15-12-19(24-20(23-15)25-10-6-2-3-7-11-25)27-14-18(26)22-13-16-8-4-5-9-17(16)21/h4-5,8-9,12H,2-3,6-7,10-11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMWTFROWUUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the azepane group, and the attachment of the bromophenyl moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Bromophenyl Group: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Acetamide Nitrogen

The nature of the substituent on the acetamide nitrogen significantly impacts physicochemical and biological properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Bromobenzyl ~450–460* Ortho-bromo substitution enhances lipophilicity and steric hindrance .
2-{[2-(Azepan-1-Yl)-6-Methylpyrimidin-4-Yl]Oxy}-N-(3-Methoxyphenyl)Acetamide 3-Methoxyphenyl 370.45 Methoxy group increases polarity and hydrogen-bonding potential .
N-(4-Acetyl-α-Phenylethyl)Acetamide () 4-Acetylphenylethyl Not reported Aromatic acetyl group may influence metabolic stability .
2-[(4-Bromophenyl)Sulfanyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide 4-Bromophenylsulfanyl 457.78 Sulfur atoms may improve membrane permeability .

*Estimated based on structural analogs.

Heterocyclic Core Modifications

The pyrimidinyl-azepane core in the target compound distinguishes it from other acetamide derivatives:

  • RS194B (): An oxime-containing azepane derivative (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide) used as an organophosphate antidote. The azepane moiety likely enhances blood-brain barrier penetration, suggesting the target compound may also target neurological systems .
  • Triazole Analog (): Features a 1,2,3-triazole ring synthesized via click chemistry.

Bromine Substitution Patterns

Bromine position on the benzyl group alters steric and electronic profiles:

  • Ortho-Bromobenzyl (Target Compound): Steric hindrance may limit binding to flat enzymatic pockets but improve selectivity for bulkier receptors.

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods in and .
  • Physicochemical Properties : The ortho-bromobenzyl group likely increases logP compared to methoxyphenyl analogs, improving blood-brain barrier penetration but possibly reducing aqueous solubility .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(2-bromophenyl)methyl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2} with a molecular weight of approximately 368.5 g/mol. The structure includes an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.

PropertyDetails
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
CAS Number1226446-98-5

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects:

  • Neurotransmitter Modulation :
    • The compound may inhibit GlyT1, potentially affecting glycine levels in the synaptic cleft. This modulation could offer therapeutic benefits in conditions such as schizophrenia or anxiety disorders.
  • Antifungal Activity :
    • Similar compounds have shown the ability to interfere with fungal cell wall synthesis or disrupt critical metabolic pathways essential for fungal survival.
  • Antidiabetic Potential :
    • In related studies, compounds with structural similarities have been screened for anti-diabetic properties. For instance, another derivative showed significant inhibition against alpha-glucosidase and alpha-amylase, indicating potential for managing diabetes .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, hypotheses based on structural similarities with other known inhibitors suggest several pathways:

  • Transporter Modulation : By inhibiting specific transporters (e.g., GlyT1), the compound may alter neurotransmission dynamics.
  • Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition through non-competitive mechanisms, affecting glucose metabolism and potentially offering anti-diabetic effects.

Study on Antidiabetic Activity

A recent study investigated a related compound (FA2) with similar structural characteristics against diabetes. The results indicated that FA2 exhibited significant binding affinity and inhibitory effects on alpha-glucosidase and alpha-amylase:

  • IC50 Values :
    • Alpha-glucosidase: 5.17±0.28μM5.17\pm 0.28\mu M
    • Alpha-amylase: 18.82±0.89μM18.82\pm 0.89\mu M

The kinetic studies revealed non-competitive inhibition modes with Ki values indicating effective enzyme interaction .

Toxicological Analysis

In vivo studies on alloxan-induced diabetic mice demonstrated that treatments with FA2 resulted in improved biochemical parameters (e.g., fasting glucose levels, cholesterol) compared to controls and traditional treatments like acarbose. Histological examinations also showed preservation of pancreatic architecture in treated groups .

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